molecular formula C15H15N7O B6714967 N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide

N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6714967
M. Wt: 309.33 g/mol
InChI Key: ULIPOHPOHZKRIL-UHFFFAOYSA-N
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Description

N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-9-2-3-10(17-15(23)13-6-7-16-18-13)8-12(9)14-19-20-21-22(14)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,16,18)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIPOHPOHZKRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NN2)C3=NN=NN3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Coupling of Tetrazole and Pyrazole Rings: The final step involves coupling the tetrazole and pyrazole rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF, electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole or pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1-cyclopropyltetrazol-5-yl)-4-methylphenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways.

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